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Compound of Interest

Compound Name: Indirubin Derivative E804

Cat. No.: B10772170 Get Quote

For researchers, scientists, and drug development professionals, this guide offers an objective

comparison of the published findings on Indirubin Derivative E804, a synthetic analog of a

natural compound with potent anti-cancer properties. We delve into its reported mechanisms of

action, compare its efficacy with alternative compounds, and provide detailed experimental

protocols to aid in the reproducibility of these key findings.

Indirubin Derivative E804 has emerged as a multi-faceted inhibitor of key signaling pathways

implicated in cancer progression. Primarily recognized for its potent inhibition of Signal

Transducer and Activator of Transcription 3 (STAT3) signaling, E804 also demonstrates

significant activity against Src kinase and Vascular Endothelial Growth Factor Receptor 2

(VEGFR-2).[1][2][3][4] These inhibitory actions underpin its observed anti-proliferative, anti-

angiogenic, and pro-apoptotic effects across various cancer models.

Comparative Efficacy: E804 Versus Other Kinase
Inhibitors
Published literature provides valuable data points for comparing the efficacy of E804 against

other indirubin derivatives and established kinase inhibitors.
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Compound Target(s)
IC50 / Effective
Concentration

Key Findings

Indirubin Derivative

E804
IGF1R 0.65 µM[1]

Potent inhibitor of

Insulin-like Growth

Factor 1 Receptor.

c-Src Kinase 0.43 µM[5]
Directly inhibits c-Src

kinase activity.

CDK2/CycE EC50 of 0.23 µM[1]

Inhibits Cyclin-

Dependent Kinase

2/Cyclin E complex.

VEGFR-2

Phosphorylation
1-10 µM[4]

Blocks VEGFR-2

phosphorylation at a

lower concentration

than the parent

compound, indirubin.

Indirubin
VEGFR-2

Phosphorylation
25-100 µM[4]

The parent

compound, indirubin,

requires a higher

concentration to

achieve the same

effect as E804.

Indirubin-3'-monoxime

HUVEC Proliferation,

Migration, Tube

Formation

2.5-20 µM[4]

Another indirubin

derivative with anti-

angiogenic properties.

STATTIC STAT3
Not specified in direct

comparison

A known STAT3

inhibitor; a study

compared the anti-

inflammatory

properties of E804

and STATTIC in

macrophages.[3]
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Delving into the Mechanism: Key Signaling
Pathways
E804 exerts its anti-cancer effects by modulating critical signaling cascades. The following

diagrams illustrate the key pathways identified in the literature.
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E804 inhibits the Src-STAT3 signaling pathway, leading to apoptosis.
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E804 disrupts the VEGFR-2 signaling cascade, inhibiting angiogenesis.
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To facilitate the validation and further exploration of E804's activities, detailed methodologies

from the cited literature are summarized below.

In Vitro Kinase Assay for c-Src Inhibition
Objective: To determine the direct inhibitory effect of E804 on c-Src kinase activity.

Methodology:

Immunoprecipitate c-Src from cell lysates using a specific antibody.

Incubate the immunoprecipitated c-Src with varying concentrations of E804.

Add an exogenous substrate, such as enolase, and ATP to initiate the kinase reaction.

Measure the phosphorylation of the substrate using methods like autoradiography or

ELISA.

Calculate the IC50 value, which represents the concentration of E804 required to inhibit

50% of the c-Src kinase activity.[6]

Cell-Based Assays for Anti-Angiogenic Effects
Objective: To assess the impact of E804 on endothelial cell functions crucial for

angiogenesis.

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

Assays:

Proliferation Assay: Treat HUVECs with various concentrations of E804 in the presence of

VEGF and measure cell viability using assays like MTT or WST-1.

Migration Assay (Wound Healing): Create a "scratch" in a confluent monolayer of

HUVECs, treat with E804 and VEGF, and monitor the closure of the wound over time.

Tube Formation Assay: Plate HUVECs on a basement membrane matrix (e.g., Matrigel) in

the presence of E804 and VEGF and quantify the formation of capillary-like structures.[7]
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Western Blot Analysis of Signaling Pathway
Components

Objective: To quantify the effect of E804 on the phosphorylation status of key signaling

proteins.

Methodology:

Treat cancer cells or endothelial cells with E804 for a specified duration.

Lyse the cells and separate the proteins by SDS-PAGE.

Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

Probe the membrane with primary antibodies specific for the phosphorylated and total

forms of the target proteins (e.g., p-STAT3, STAT3, p-VEGFR-2, VEGFR-2, p-AKT, AKT, p-

ERK, ERK).

Use secondary antibodies conjugated to an enzyme (e.g., HRP) for detection via

chemiluminescence.[7]

In Vivo Tumor Growth Inhibition Studies
Objective: To evaluate the anti-tumor efficacy of E804 in a living organism.

Animal Model: Balb/c mice subcutaneously transplanted with cancer cells (e.g., CT-26 colon

cancer cells).

Methodology:

Once tumors are established, administer E804 or a vehicle control to the mice (e.g., via

intratumoral injection).

Monitor tumor volume and mouse body weight regularly.

At the end of the study, excise the tumors and perform immunohistochemistry to analyze

markers for proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL), and angiogenesis (e.g.,

CD31).[7]
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This guide provides a consolidated overview of the published data on Indirubin Derivative
E804, offering a foundation for researchers to build upon. The provided experimental

frameworks are intended to support the reproducibility of these findings and encourage further

investigation into the therapeutic potential of this promising anti-cancer agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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and industry.
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